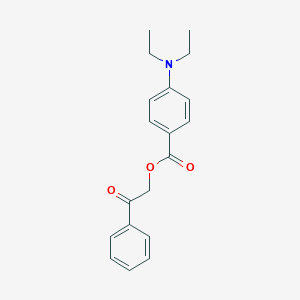![molecular formula C20H25FN2O3S B501659 2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether](/img/structure/B501659.png)
2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a methyl-propoxybenzenesulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether typically involves multiple steps, starting with the preparation of the piperazine ring. The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the methyl-propoxybenzenesulfonyl group is added via a sulfonylation reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Industry: Its unique properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the sulfonyl group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives with different substituents on the phenyl and sulfonyl groups. For example:
1-(4-Chlorophenyl)-4-(5-methyl-2-propoxybenzenesulfonyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(4-Fluorophenyl)-4-(5-methyl-2-ethoxybenzenesulfonyl)piperazine: The ethoxy group in place of the propoxy group can alter the compound’s solubility and interaction with biological targets. The uniqueness of 2-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25FN2O3S |
|---|---|
Peso molecular |
392.5g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-(5-methyl-2-propoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25FN2O3S/c1-3-14-26-19-9-4-16(2)15-20(19)27(24,25)23-12-10-22(11-13-23)18-7-5-17(21)6-8-18/h4-9,15H,3,10-14H2,1-2H3 |
Clave InChI |
UNXZEFQSTAYMIB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)
![N-(3,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501579.png)
![N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501580.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501581.png)


![7-{3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B501586.png)
![7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501587.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501588.png)





